Methyl N-formyl-N-(1-phenylethyl)glycinate
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Overview
Description
Methyl N-formyl-N-(1-phenylethyl)glycinate is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.2524 g/mol . . This compound is characterized by its unique structure, which includes a formyl group, a phenylethyl group, and a glycine methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-formyl-N-(1-phenylethyl)glycinate typically involves the reaction of N-formyl-N-(1-phenylethyl)glycine with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-formyl-N-(1-phenylethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-formyl-N-(1-phenylethyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl N-formyl-N-(1-phenylethyl)glycinate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-formyl-N-(1-phenylethyl)glycinate: Similar structure but with an ethyl ester instead of a methyl ester.
N-Formyl-N-(1-phenylethyl)glycine: Lacks the ester group, making it less reactive in certain reactions.
Uniqueness
Methyl N-formyl-N-(1-phenylethyl)glycinate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
CAS No. |
84100-48-1 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 2-[formyl(1-phenylethyl)amino]acetate |
InChI |
InChI=1S/C12H15NO3/c1-10(11-6-4-3-5-7-11)13(9-14)8-12(15)16-2/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
WRQXFUFVQOQZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC(=O)OC)C=O |
Origin of Product |
United States |
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